Cas no 1075-26-9 (1H-indol-6-ylmethanol)

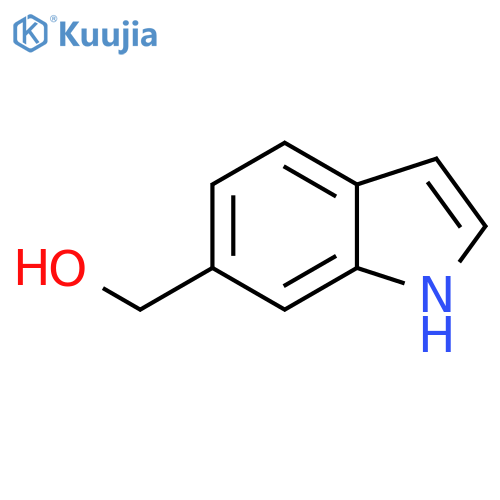

1H-indol-6-ylmethanol structure

商品名:1H-indol-6-ylmethanol

1H-indol-6-ylmethanol 化学的及び物理的性質

名前と識別子

-

- (1H-Indol-6-yl)methanol

- 6-(Hydroxymethyl)indole

- 1H-Indol-6-ylmethanol

- 6-(Hydroxymethyl)-1H-indole

- 6-Hydroxymethylindole

- Indole-6-methanol

- 6-IndolMethanol

- RARECHEM AL BD 1265

- 1H-indol-6-ylmethanol(SALTDATA: FREE)

- 6-hydroxymethylindole, AldrichCPR

- 6-Hydroxymethyl indole

- WRMZOPANDOHWJU-UHFFFAOYSA-N

- AB11368

- BS-3820

- MFCD02179595

- AKOS000321301

- 1H-INDOLE-6-METHANOL

- FT-0659387

- SCHEMBL1252105

- CS-0091815

- (1H-indole-6-yl)-methanol

- J-518794

- Indol-6-yl-methanol

- (1H-Indol-6-yl)-methanol

- 1075-26-9

- DTXSID00378473

- BB 0254648

- E72600

- ALBB-004775

- STK360678

- BBL029609

- 1H-indol-6-ylmethanol

-

- MDL: MFCD02179595

- インチ: InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10-11H,6H2

- InChIKey: WRMZOPANDOHWJU-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1CO)NC=C2

計算された属性

- せいみつぶんしりょう: 147.06800

- どういたいしつりょう: 147.068

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 36A^2

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 密度みつど: 1.272

- ゆうかいてん: 45-50°C

- ふってん: 360.6°Cat760mmHg

- フラッシュポイント: 171.9°C

- 屈折率: 1.705

- PSA: 36.02000

- LogP: 1.66020

1H-indol-6-ylmethanol セキュリティ情報

1H-indol-6-ylmethanol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-indol-6-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB150390-250 mg |

Indole-6-methanol, 98%; . |

1075-26-9 | 98% | 250 mg |

€104.20 | 2023-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2122-5G |

1H-indol-6-ylmethanol |

1075-26-9 | 95% | 5g |

¥ 1,643.00 | 2023-04-07 | |

| abcr | AB218010-250mg |

1H-Indol-6-ylmethanol, 95%; . |

1075-26-9 | 95% | 250mg |

€137.00 | 2024-04-20 | |

| Fluorochem | 016234-5g |

6-Hydroxymethylindole |

1075-26-9 | 95% | 5g |

£300.00 | 2022-03-01 | |

| TRC | H953578-50mg |

(1H-Indol-6-yl)methanol |

1075-26-9 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Apollo Scientific | OR10508-1g |

6-(Hydroxymethyl)-1H-indole |

1075-26-9 | 95 | 1g |

£135.00 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I14050-5g |

1H-indol-6-ylmethanol |

1075-26-9 | 99% | 5g |

3810.0CNY | 2021-08-03 | |

| abcr | AB150390-5 g |

Indole-6-methanol, 98%; . |

1075-26-9 | 98% | 5 g |

€438.00 | 2023-07-20 | |

| Key Organics Ltd | BS-3820-1MG |

1H-indol-6-ylmethanol |

1075-26-9 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Chemenu | CM115613-5g |

1H-indol-6-ylmethanol |

1075-26-9 | 95% | 5g |

$337 | 2021-08-06 |

1H-indol-6-ylmethanol 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

1075-26-9 (1H-indol-6-ylmethanol) 関連製品

- 39982-49-5((quinolin-7-yl)methanol)

- 100516-88-9(6-Quinolinylmethanol)

- 35426-11-0(Acridin-9-ylmethanol)

- 1074-85-7(1H-indol-4-ylmethanol)

- 1075-25-8(1H-indol-5-ylmethanol)

- 16178-42-0((quinolin-5-yl)methanol)

- 6281-32-9((quinolin-4-yl)methanol)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1075-26-9)1H-indol-6-ylmethanol

清らかである:99%

はかる:5g

価格 ($):221.0